molecular formula C17H14F2N4O2 B2602261 N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-32-8

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2602261
CAS RN: 880812-32-8
M. Wt: 344.322
InChI Key: WAQJOIGNZNJYRU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DFBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFBA is a benzotriazinone derivative that exhibits a range of interesting properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has delved into the synthesis and reactivity of compounds related to N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. For example, β-Lithiations of carboxamides have been employed to synthesize β-substituted-α,β-unsaturated amides, showcasing the chemical versatility of compounds within this class (Katritzky, Szajda, & Lam, 1993). Furthermore, the magnetic properties of benzotriazin-yl radicals have been studied, highlighting the potential for applications in materials science and electronics (Mukai et al., 1994).

Catalysis and Material Science

Compounds related to N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide have found applications in catalysis and material science. For instance, mesoporous nitrogen-doped carbon derived from similar ionic liquids has been identified as an effective, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide (Fellinger, Hasché, Strasser, & Antonietti, 2012). This highlights the compound's potential in sustainable and cheap production methods for important chemicals.

Optical and Electronic Properties

The optical properties of related compounds have been explored, revealing absorption bands across the UV and visible spectrum leading to broadband emission. This suggests potential applications in optoelectronic devices and materials (Karecla et al., 2017).

Environmental Impact and Analysis

The environmental presence and impact of benzotriazole derivatives, which share structural similarities with N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, have been investigated. Studies have focused on their occurrence in sediments and sewage sludge, raising concerns about their potential ecological effects (Zhang et al., 2011).

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c18-13-8-7-11(10-14(13)19)20-16(24)6-3-9-23-17(25)12-4-1-2-5-15(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJOIGNZNJYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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